1-Cyclohexyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione
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Overview
Description
1-Cyclohexyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione is a synthetic organic compound characterized by a pyrrolidine-2,5-dione core structure. This compound is notable for its potential applications in medicinal chemistry due to its unique structural features, which include a cyclohexyl group and a morpholinophenyl moiety. These structural elements contribute to its biological activity and make it a subject of interest in various scientific research fields.
Mechanism of Action
Target of Action
Compounds with a pyrrolidine-2,5-dione scaffold have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
Without specific studies, it’s hard to determine the exact mode of action of “1-Cyclohexyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione”. The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been associated with various biological activities .
Biochemical Pathways
The pyrrolidine ring is a common feature in many bioactive compounds, suggesting that it may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
The physicochemical parameters of a compound can be influenced by environmental factors, which in turn can affect its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidine-2,5-dione Core: This step often involves the cyclization of a suitable precursor, such as a substituted succinimide, under acidic or basic conditions.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via alkylation reactions using cyclohexyl halides in the presence of a strong base.
Attachment of the Morpholinophenyl Group: This step involves the nucleophilic substitution of a halogenated phenyl derivative with morpholine, followed by coupling with the pyrrolidine-2,5-dione core.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
1-Cyclohexyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexyl-3-phenylpyrrolidine-2,5-dione: Lacks the morpholine moiety, which may reduce its biological activity.
3-((4-Morpholinophenyl)amino)pyrrolidine-2,5-dione: Lacks the cyclohexyl group, potentially affecting its pharmacokinetic properties.
Uniqueness
1-Cyclohexyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione is unique due to the combination of the cyclohexyl and morpholinophenyl groups, which confer distinct steric and electronic properties. These features enhance its binding affinity and selectivity for certain biological targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
1-cyclohexyl-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c24-19-14-18(20(25)23(19)17-4-2-1-3-5-17)21-15-6-8-16(9-7-15)22-10-12-26-13-11-22/h6-9,17-18,21H,1-5,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMQPIRLSPLZJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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